2-Cyclobutylnicotinic acid
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Overview
Description
2-Cyclobutylnicotinic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.203. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The development of novel synthetic methods for the preparation of complex molecules is a key area of research. For instance, the work on peptidotriazoles on solid phase demonstrates the importance of cycloaddition reactions in synthesizing diverse [1,2,3]-triazoles, which are crucial in peptide backbones or side chains. This method showcases the utility of copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, highlighting the mild and efficient conditions that are compatible with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
Antimicrobial and Antioxidant Activity
Research into the antimicrobial and antioxidant capacities of various compounds is vital for discovering new therapeutic agents. The study on purified lichen metabolites examines their effects on cancer cell lines, providing insights into potential anticancer properties without focusing on drug-specific applications. Although not directly related to 2-Cyclobutylnicotinic acid, this study exemplifies the approach to evaluating natural compounds for pharmaceutical applications (Brisdelli et al., 2013).
Biotransformation and Metabolic Studies
The biotransformation processes offer insights into how compounds are converted into more useful or reactive forms by living organisms. For instance, Rhodococcus erythropolis has been studied for its ability to transform 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, demonstrating the microbial conversion of synthetic intermediates into valuable chemicals (Jin et al., 2011).
Material Science Applications
The exploration of supramolecular coordination assemblies through ion mobility spectrometry-mass spectrometry illustrates the intersection of chemistry and material science. This research provides structural insights into complex self-assembled structures, which are crucial for developing new materials with specific functions (Brocker et al., 2010).
Future Directions
While specific future directions for 2-Cyclobutylnicotinic acid are not available, there is ongoing research in the field of drug delivery systems, including peptide-drug conjugates . This suggests potential future applications for compounds like this compound in the development of targeted therapies.
Mechanism of Action
Target of Action
It is known that nicotinic acid, a related compound, interacts with various enzymes and plays a crucial role in metabolism
Mode of Action
It can be inferred from related compounds like nicotinic acid that it may act as a precursor to nicotinamide coenzymes . These coenzymes are involved in redox reactions catalyzed by various enzymes, acting as electron donors or acceptors . The exact interaction of 2-Cyclobutylnicotinic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Nicotinic acid is involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These molecules play a vital role in redox metabolism and NAD-dependent pathways .
Pharmacokinetics
It’s important to note that these properties are crucial for a drug’s efficacy and safety
Result of Action
It can be inferred from related compounds like nicotinic acid that it may have a significant impact on cellular function
Action Environment
It’s important to note that environmental factors can significantly impact a compound’s action
Biochemical Analysis
Biochemical Properties
2-Cyclobutylnicotinic acid interacts with various enzymes, proteins, and other biomolecules. It is structurally similar to nicotinic acid, which is an essential component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play crucial roles in numerous biochemical reactions, including those involved in energy production and DNA repair .
Cellular Effects
The effects of this compound on cells and cellular processes are likely to be similar to those of nicotinic acid due to their structural similarity. Niacin, the parent compound of this compound, is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Given its structural similarity to nicotinic acid, it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of nicotinic acid, given their structural similarity. Nicotinic acid is involved in the synthesis of NAD and NADP+, which are crucial for various metabolic processes .
Properties
IUPAC Name |
2-cyclobutylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBLGWGIEQTLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.